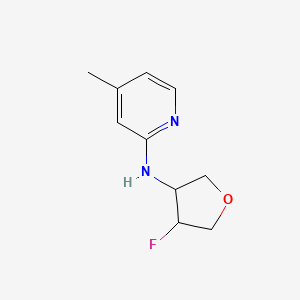

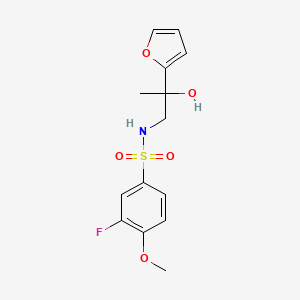

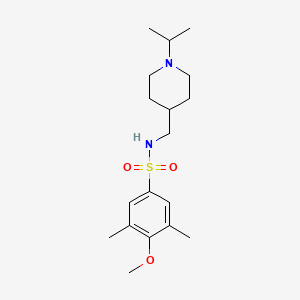

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the reaction of fluorinated reagents with amines. For example, 2-fluoropyridine N-oxide reacts with α-amino acids, suggesting a potential pathway for synthesizing N-substituted pyridine derivatives . Similarly, the synthesis of N-fluoroalkyl pyrazolo[1,5-a][1,3,5]triazin-4-amines involves the introduction of fluorine into the molecule, which could be analogous to the synthesis of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine .

Molecular Structure Analysis

The molecular structure of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine would likely exhibit characteristics similar to the compounds discussed in the papers. The presence of a fluorine atom can influence the electronic distribution and reactivity of the molecule. The fluorine atom's electronegativity could affect the acidity of adjacent hydrogens and the overall molecular stability .

Chemical Reactions Analysis

The reactivity of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine can be inferred from the reactions of similar fluorinated compounds. For instance, the reaction of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole with amines results in fluorescent derivatives, indicating that the fluorinated compound can participate in nucleophilic substitution reactions with amines . This suggests that N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine may also react with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine can be partially deduced from the properties of structurally related compounds. Fluorinated compounds often have unique properties due to the fluorine atom's influence. For example, the fluorogenic reagent discussed in paper is stable in both acidic and basic solutions, which could be a property shared by N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine. The hydrophobic nature of the fluorinated tag in paper also suggests that N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine might exhibit hydrophobic characteristics, affecting its solubility and phase distribution.

科学的研究の応用

Antibacterial Activity and Synthesis

Research on pyridonecarboxylic acids, which share a structural similarity with N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine, highlights the synthesis of analogues demonstrating significant antibacterial activity. These compounds, developed through modifications at specific positions on their molecular structure, were found to be more active than established antibacterial agents, showcasing the potential of pyridine derivatives in combating bacterial infections (Egawa et al., 1984).

Neurodegenerative Disorders

The design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives, aimed at exploring the active site of neuronal nitric oxide synthase (nNOS), have uncovered potential therapeutic targets for preventing brain injury and treating various neurodegenerative disorders. These findings underscore the importance of structural modifications in pyridine derivatives for enhancing selectivity and potency against specific biological targets (Ji et al., 2010).

Catalytic Applications

Organolanthanide complexes demonstrate the efficacy of certain pyridine derivatives in catalyzing regioselective intermolecular hydroamination reactions. This research provides insight into the use of pyridine-based catalysts in organic synthesis, particularly for the development of amines and imines, which are crucial intermediates in pharmaceutical synthesis (Ryu et al., 2003).

Aminocarbonylation Reactions

The palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to N-substituted nicotinamides and related compounds, illustrates the versatility of pyridine derivatives in facilitating complex organic transformations. These reactions are pivotal for synthesizing compounds of biological importance, showcasing the role of pyridine derivatives in medicinal chemistry (Takács et al., 2007).

Fluorescence Studies and Chemical Analysis

Pyridine derivatives, due to their electronic properties, have been explored for their potential in fluorescence-based assays and chemical analysis. For instance, the use of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic derivatization reagent for catecholamines demonstrates the application of pyridine derivatives in enhancing analytical methodologies (Zhu et al., 2003).

特性

IUPAC Name |

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-7-2-3-12-10(4-7)13-9-6-14-5-8(9)11/h2-4,8-9H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRWOVFVFUTUDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2COCC2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)

![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)

![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)

![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)

![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)